异吲哚林-5-胺硫酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

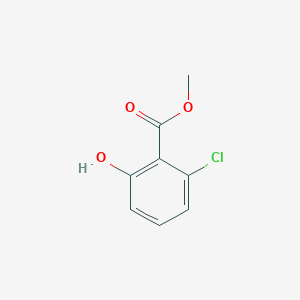

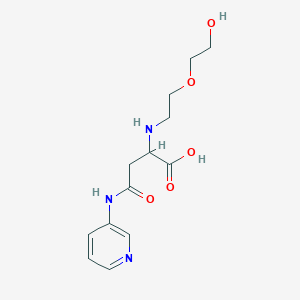

Isoindolin-5-amine, also known as 2,3-dihydro-1H-isoindol-5-ylamine, is a chemical compound with the molecular formula C8H10N2 . It has a molecular weight of 134.18 . The compound is typically a yellow to brown solid .

Synthesis Analysis

The synthesis of isoindoline derivatives, which includes Isoindolin-5-amine, has been developed based on a domino reaction involving a donor-acceptor cyclopropane containing a bromomethyl group in the ortho position of the aromatic substituent and structurally varied primary amines . This method has been used to synthesize various isoindoline derivatives under solventless conditions .

Molecular Structure Analysis

The parent compound of Isoindolin-5-amine has a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing ring . The compound’s structure is similar to indoline except that the nitrogen atom is in the 2 position instead of the 1 position of the five-membered ring .

Chemical Reactions Analysis

Isoindolin-5-amine and its derivatives have been synthesized using a domino reaction involving a donor-acceptor cyclopropane containing a bromomethyl group in the ortho position of the aromatic substituent and structurally varied primary amines . This reaction has been widely studied and can lead to a number of cyclic products .

Physical And Chemical Properties Analysis

Isoindolin-5-amine is typically a yellow to brown solid . It has a molecular weight of 134.18 and a molecular formula of C8H10N2 . The compound is stored at a temperature of 2-8°C .

科学研究应用

与 DNA 兼容的邻苯二甲醛 (OPA) 介导的核心形成异吲哚林-5-胺硫酸盐衍生物已被用于与 DNA 兼容的方案中,将胺转化为类药物部分,例如异吲哚啉酮和硫代-2-异吲哚。此过程促进了寡核苷酸缀合物上末端胺的操纵,支持 DNA 编码文库构建和 DNA 上大环化过程中的顺序合成,表明其在药理学研究和药物开发中的潜力 (聂奇贵等人,2022)。

基于鏻盐的离子液体中的合成途径研究表明了在鏻盐离子液体中合成异吲哚林-1-酮衍生物的有效方法。这涉及钯催化的羰基化-氢胺化反应,展示了异吲哚林-5-胺硫酸盐衍生物在温和条件下生成取代的 3-亚甲基异吲哚林-1-酮方面的多功能性和适应性。此类合成路线对于开发新材料和药物很有价值 (曹海等人,2008)。

在水中的无催化剂合成在无催化剂条件下通过三组分反应在水中合成 3-(1H-吲哚-3-基)异吲哚林-1-酮衍生物,突出了创建复杂有机分子的环保方法。此方法符合绿色化学的原则,为异吲哚衍生物的合成提供了可持续且高效的途径 (陈芳磊等人,2014)。

细胞内定位和药代动力学参数异吲哚林已根据绿色化学原理合成,并评估了其作为人多巴胺受体 D2 配体的潜力。这项研究证明了异吲哚林-5-胺硫酸盐衍生物在为神经系统疾病开发新的治疗剂方面的适用性。计算机模拟和体内评估表明这些衍生物在治疗帕金森症方面的潜力,突出了异吲哚林-5-胺硫酸盐在药物化学中的重要性 (Erik Andrade-Jorge 等人,2017)。

阴离子受体和异吲哚林支架基于异吲哚林的配体已被探索作为阴离子受体,展示了对卤化物的增强亲和力。这项研究说明了异吲哚林-5-胺硫酸盐衍生物在开发新型阴离子受体方面的效用,在传感器和材料科学中具有潜在应用。在溶液和固态中对阴离子结合特性的研究提供了对异吲哚林衍生物多功能性的见解 (P. Dydio 等人,2009)。

作用机制

Target of Action

Isoindolin-5-amine sulfate is a heterocyclic compound that has been studied for its potential therapeutic properties . The primary targets of Isoindolin-5-amine sulfate are believed to be the ADAMTS-4/5 enzymes . These enzymes play a crucial role in the degradation of cartilage, making them a promising target for the treatment of diseases like osteoarthritis .

Mode of Action

Isoindolin-5-amine sulfate interacts with its targets, the ADAMTS-4/5 enzymes, by inhibiting their activity . This inhibition can potentially reduce joint pain and restore normal function in conditions like osteoarthritis . The compound’s interaction with these enzymes results in changes at the molecular level, affecting the enzymes’ ability to degrade cartilage .

Biochemical Pathways

The biochemical pathways affected by Isoindolin-5-amine sulfate are primarily related to the metabolism of cartilage. By inhibiting the ADAMTS-4/5 enzymes, Isoindolin-5-amine sulfate can potentially slow down the degradation of cartilage, thereby affecting the biochemical pathways involved in this process .

Pharmacokinetics

The pharmacokinetic properties of Isoindolin-5-amine sulfate are crucial for its bioavailability and therapeutic efficacy. One study found that Isoindolin-5-amine sulfate exhibits excellent drug-like properties and shows better pharmacokinetic profiles than other known ADAMTS-5 inhibitors . This suggests that Isoindolin-5-amine sulfate could be effectively absorbed, distributed, metabolized, and excreted in the body, which are key factors in determining its bioavailability .

Result of Action

The molecular and cellular effects of Isoindolin-5-amine sulfate’s action primarily involve the inhibition of ADAMTS-4/5 enzymes. This inhibition can potentially lead to a reduction in cartilage degradation, which could result in reduced joint pain and improved joint function in conditions like osteoarthritis . Additionally, Isoindolin-5-amine sulfate has been found to have high binding affinity with active amino acid residues of CDK7 , suggesting potential anti-cancer properties.

Action Environment

The action, efficacy, and stability of Isoindolin-5-amine sulfate can be influenced by various environmental factors. For instance, the compound’s synthesis process can be affected by factors such as temperature and the presence of certain catalysts Additionally, the compound’s therapeutic efficacy can be influenced by factors such as the patient’s metabolic rate and the presence of other medications

安全和危害

While specific safety and hazard information for Isoindolin-5-amine sulfate was not found, it is generally recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

未来方向

Isoindolines are the focus of much research because they are an important family of compounds present in a wide array of bioactive molecules . They have also proven to be important intermediates for the synthesis of new drugs with different applications . Future research may focus on developing green synthesis techniques for isoindolines/dioxoisoindolines and testing these compounds in silico and in vivo for their affinities and some pharmacokinetic parameters .

属性

IUPAC Name |

2,3-dihydro-1H-isoindol-5-amine;sulfuric acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2.H2O4S/c9-8-2-1-6-4-10-5-7(6)3-8;1-5(2,3)4/h1-3,10H,4-5,9H2;(H2,1,2,3,4) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUVCDLBWDLVQGM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(CN1)C=C(C=C2)N.OS(=O)(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Isoindolin-5-amine sulfate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,6-Dimethoxy-3-({2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl}carbonyl)pyridine](/img/structure/B2897440.png)

![N-(tert-butyl)-2-{1-[(2-oxo-3-propyl-2,3-dihydro-1,3-benzoxazol-6-yl)sulfonyl]piperidin-4-yl}acetamide](/img/structure/B2897443.png)

![2-[4-(3-Hydroxypyrrolidin-1-yl)piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2897448.png)

![N-(2-(4-(2-(naphthalen-2-yloxy)acetyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride](/img/structure/B2897451.png)